![molecular formula C13H13NO3 B1372600 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid CAS No. 1000932-52-4](/img/structure/B1372600.png)
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid
Overview
Description
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid, also known as 3-CPCPPA, is a cyclopropylcarbamoyl derivative of phenylpropanoic acid. It is a compound of interest due to its potential applications in various areas of science, including organic synthesis, medicinal chemistry, and biochemistry. In
Scientific Research Applications
Synthesis and Properties
Synthesis and Characterization : A study on a similar compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, involved its synthesis and characterization using various spectroscopic methods. This research is significant for understanding the structural and electronic properties of similar compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Organic Dye Synthesis for Solar Cells : Another related compound, 2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid, was synthesized for use as a dye in solar cells, demonstrating its potential in renewable energy applications (Shanmugam, Pandian, & Ramasamy, 2019).
Pharmacological and Biological Applications
Potential in Drug Discovery : Compounds like (E)-4-methoxycinnamic acid, which bear structural similarity, have been linked to chains of rings, suggesting their potential in the development of new drugs or materials with unique properties (Yang, Han, Xia, & Wang, 2006).
Antibacterial Properties : Studies on compounds such as 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles, derived from similar acids, revealed promising antibacterial activity, indicating the potential of these compounds in antimicrobial applications (Banday, Mattoo, & Rauf, 2010).
Chemical Synthesis and Reactions
Photodimerization Studies : Research on 4-(3-oxo-3-phenyl-1-propenyl)benzoic acid, a compound with a similar structure, investigated its photodimerization behaviors in the crystalline state. This study is relevant for understanding the chemical reactions and potential applications of such compounds in various fields (Hasegawa et al., 1985).
Novel Compound Synthesis : Research on the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid for the preparation of various heterocyclic compounds with potential antibacterial activities highlights the versatility of these compounds in synthetic chemistry and drug development (El-Hashash et al., 2015).
properties
IUPAC Name |
(E)-3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(16)8-3-9-1-4-10(5-2-9)13(17)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,17)(H,15,16)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXWFKUBVGRPU-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



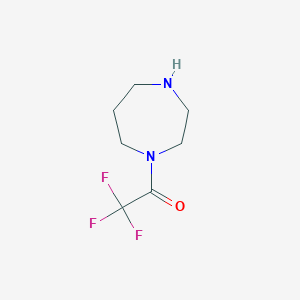
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)
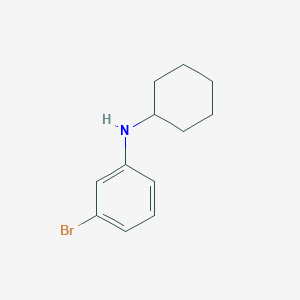
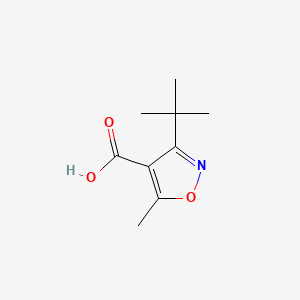
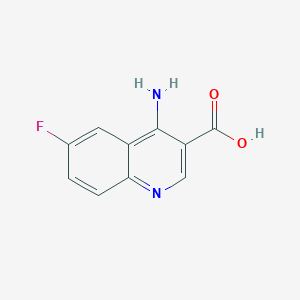
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
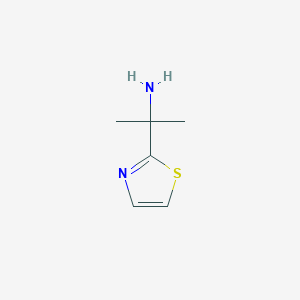
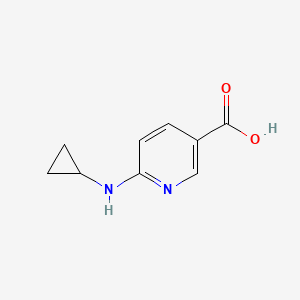
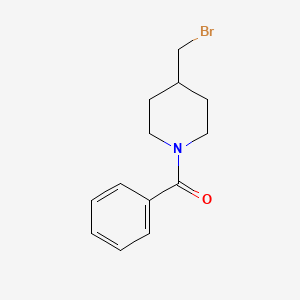
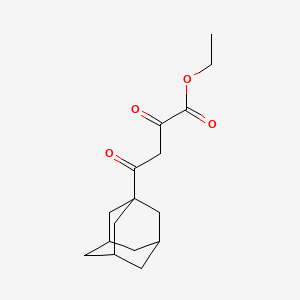
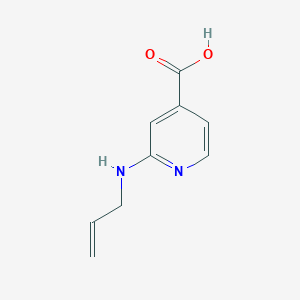
![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)